N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains a sulfur atom . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, targeting (hetero)aryl chlorides previously unaddressed by Cu-catalysis. This system facilitates a wide range of functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides, yielding good to excellent results. It also enables the arylation of lactams and oxazolidinones, showcasing the catalytic system's versatility in intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Novel Synthetic Approaches
A novel synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides starting from 3-(2-nitroaryl)oxirane-2-carboxamides, employing the Meinwald rearrangement. This approach offers a high-yielding, operationally simple method to generate anthranilic acid derivatives and oxalamides, highlighting the compound's utility in innovative synthetic routes (Mamedov et al., 2016).
Polymer Science Applications
In the domain of polymer science, indene-C60 bisadduct (ICBA) utilized as an electron-cascade acceptor in poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} and [6,6]-phenyl-C71-butyric-acid-methyl-ester (PC71BM) blend demonstrates the compound's role in enhancing charge transfer at the donor/acceptor interface, leading to improved power conversion efficiency in polymer solar cells. This application underscores the potential of N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide derivatives in advancing solar cell technology (Cheng, Li, & Zhan, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-tert-butyl-N-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)14-11(16)10(15)13-7-6-9-5-4-8-17-9/h4-5,8H,6-7H2,1-3H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTBKMSUEMDEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCC1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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